![molecular formula C17H10BrN3O B3011998 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime CAS No. 860787-96-8](/img/structure/B3011998.png)
3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation. For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one was achieved through a five-step process starting from pyridin-4-ol and 4-bromo-2-fluoroaniline . Another study describes the synthesis of various 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives using Friedel-Crafts acylation and subsequent cyclization with hydrazine hydrate . These methods could potentially be adapted for the synthesis of "3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime."
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one was determined and showed that the molecule is slightly non-planar with specific bond distances and angles . This information can be useful in predicting the molecular structure of "3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime."
Chemical Reactions Analysis
The papers describe various chemical reactions that pyridazinone derivatives can undergo. For instance, pyridazinone derivatives can be synthesized through reactions with hydrazine hydrate under controlled conditions . Additionally, pyridazinone derivatives can undergo dehydrogenation, Michael addition reactions, and reactions with formaldehyde and secondary amines to yield various products . These reactions provide a basis for understanding the chemical behavior of "3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime."
Physical and Chemical Properties Analysis
While the physical and chemical properties of "3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime" are not directly reported, the properties of similar compounds can offer some insights. For example, the synthesis of N-substituted 3H-indeno[1,2-c]pyridazinones showed potent positive inotropic activity, indicating potential biological activity . The crystal structure analysis of related compounds provides information on molecular packing and hydrogen bonding, which can influence the compound's solubility and stability .
Aplicaciones Científicas De Investigación
Anti-inflammatory and Analgesic Activities
Studies have demonstrated the anti-inflammatory properties of 5H-Indeno[1,2-c]pyridazines, including compounds like 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime. The 5-keto derivatives of these compounds, in particular, exhibited significant anti-inflammatory activity. Furthermore, some derivatives also showed enhanced analgesic and antipyretic properties compared to traditional medications like acetylsalicylic acid (Cignarella et al., 1982); (Loriga et al., 1979).
Enzyme Inhibition Studies
The derivatives of 5H-indeno[1,2-c]pyridazin-5-one have been studied for their inhibitory effects on enzymes like monoamine oxidase (MAO). These compounds, especially those with lipophilic groups substituted in certain positions, showed higher activity and selectivity against MAO-B, an enzyme associated with neurological functions (Reniers et al., 2011).
Structural and Chemical Analysis
There have been significant efforts in analyzing the crystal and molecular structure of related compounds. For instance, the crystal structure of 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one, a compound structurally similar to 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime, has been determined, which helps in understanding the molecular interactions and stability of these compounds (Bovio & Locchi, 1972).
Synthesis Techniques
There has been research into the synthesis of indeno[1,2-c]pyridazines, focusing on developing efficient and novel methods. These studies provide insights into the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Dang et al., 2006); (Rimaz et al., 2017).
Mecanismo De Acción
Target of Action
The compound, also known as 3-(4-bromophenyl)-5-nitroso-2H-indeno[1,2-c]pyridazine, primarily targets Acetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and any reduction in its activity can lead to dramatic behavioral changes, body movement impairment, and even reduced survival rates .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition disrupts the normal functioning of the cholinergic nervous system, affecting the transmission of nerve impulses . The compound’s nitrogen-based hetero-aromatic ring structure is a remarkable scaffold for the synthesis and development of many new promising drugs .
Biochemical Pathways
The compound affects the biochemical pathways involving Reactive Oxygen Species (ROS) . Cells produce ROS through their routine metabolic pathways, but these compounds increase dramatically under cellular damage . The compound’s interaction with these pathways can lead to an increase in oxidative stress, which negatively affects different cellular components .
Result of Action
The compound’s action results in a decrease in AChE activity, leading to disrupted nerve impulse transmission . This can cause dramatic behavioral changes and body movement impairment . Additionally, the compound’s interaction with ROS pathways can lead to increased oxidative stress, affecting various cellular components .
Propiedades
IUPAC Name |
3-(4-bromophenyl)-5-nitroso-2H-indeno[1,2-c]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O/c18-11-7-5-10(6-8-11)15-9-14-16(20-19-15)12-3-1-2-4-13(12)17(14)21-22/h1-9,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFWSUIDIQBXQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C2=NNC(=C3)C4=CC=C(C=C4)Br)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

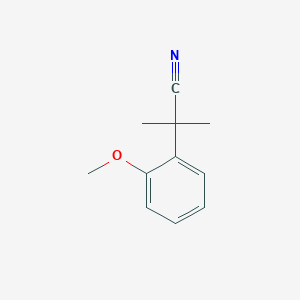
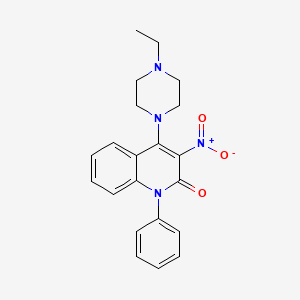
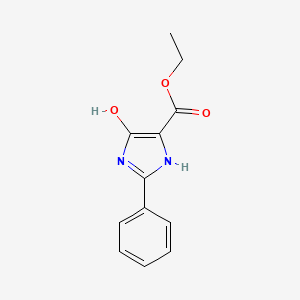
![N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B3011918.png)
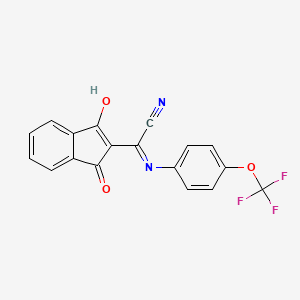
![N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B3011922.png)
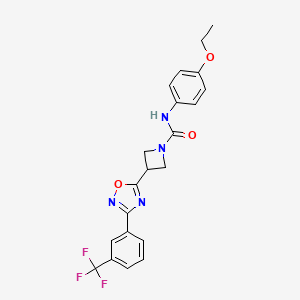
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B3011927.png)
![N-(2-ethylphenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B3011931.png)


![N-(3-acetylphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3011936.png)

